molecular formula C14H10Cl2FNO B2445777 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-06-8

4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol

Cat. No.: B2445777
CAS No.: 1232822-06-8
M. Wt: 298.14
InChI Key: WIBJMDHJJPIMER-QGMBQPNBSA-N
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Description

4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core substituted with chloro and fluoro groups, along with an imine linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol typically involves a multi-step process:

  • Formation of the Imine Linkage: : The initial step involves the condensation of 2-chloro-4-fluorobenzaldehyde with 4-chloro-2-aminophenol under acidic or basic conditions to form the imine linkage. This reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

  • Purification: : The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic group in 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used under reflux conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted phenols or anilines.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the imine linkage and halogen substituents can enhance the biological activity of these derivatives, making them potential candidates for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
  • 2-chloro-4-fluoro-6-{(E)-[(2-chlorobenzyl)imino]methyl}phenol

Uniqueness

Compared to similar compounds, 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-2-[(2-chloro-4-fluorophenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(17)6-13(9)16/h1-6,8,19H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJMDHJJPIMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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